molecular formula C24H13Br2F3N2O5S2 B11675120 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11675120
M. Wt: 690.3 g/mol
InChI Key: SYPKULHTDUZIMV-KEBDBYFISA-N
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Description

(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions, a nitro group, and a thiazolidinone core. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiazolidinone core: This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones.

    Introduction of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Bromination and nitration: The aromatic rings can be selectively brominated and nitrated using bromine and nitric acid under controlled conditions.

    Final assembly: The various fragments are then coupled together, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amino derivatives.

    Substitution products: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its complex structure and possible biological activity.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and mechanism of action as a therapeutic agent.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar core structure but different substituents.

    Halogenated Aromatics: Compounds with similar halogen substitutions.

    Nitroaromatics: Compounds with nitro groups on aromatic rings.

Uniqueness

The unique combination of functional groups in (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE sets it apart from other compounds. Its potential for diverse chemical reactivity and biological activity makes it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C24H13Br2F3N2O5S2

Molecular Weight

690.3 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H13Br2F3N2O5S2/c1-35-15-5-3-14(4-6-15)30-22(32)20(38-23(30)37)10-12-8-16(25)21(17(26)9-12)36-19-7-2-13(24(27,28)29)11-18(19)31(33)34/h2-11H,1H3/b20-10+

InChI Key

SYPKULHTDUZIMV-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br)SC2=S

Origin of Product

United States

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